Undecyl isocyanate

Description

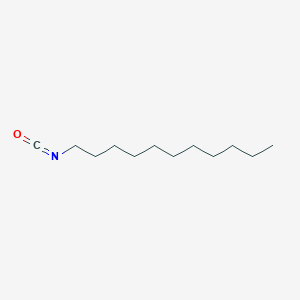

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAYHHMVMJVFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325483 | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-58-7 | |

| Record name | 2411-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Undecyl Isocyanate for Advanced Research and Development

As a cornerstone reagent in synthetic chemistry, undecyl isocyanate presents a versatile platform for the introduction of the undecyl moiety onto a wide array of nucleophilic substrates. Its unique combination of a long aliphatic chain and a highly reactive isocyanate group makes it a valuable tool in polymer science, surface modification, and the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safe handling protocols, tailored for researchers and professionals in the chemical and biomedical sciences.

Core Identifiers and Properties of this compound

This compound, also known as 1-isocyanatoundecane, is a linear alkyl isocyanate. The fundamental identifiers and key physical properties are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source |

| CAS Number | 2411-58-7 | [1][2][3] |

| Molecular Formula | C12H23NO | [1][2][4] |

| Molecular Weight | 197.32 g/mol | [1][2][3][4][5] |

| Density | 0.868 g/mL at 25 °C | [1][3] |

| Boiling Point | 103 °C at 3 mmHg | [3] |

| Refractive Index | n20/D 1.44 | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| SMILES | CCCCCCCCCCCN=C=O | [2][3][4] |

| InChIKey | JXAYHHMVMJVFPQ-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound can be achieved through the Curtius rearrangement of lauroyl azide, which is itself generated from lauroyl chloride. This method is favored for its relatively high yield and purity of the final product.

Causality in Experimental Design

The choice of the Curtius rearrangement is predicated on its efficiency in converting carboxylic acid derivatives to isocyanates. Lauroyl chloride is the preferred starting material due to its commercial availability and reactivity. The intermediate, lauroyl azide, is thermally unstable and is therefore generated and used in situ to minimize the risk of detonation. The rearrangement to this compound is driven by the expulsion of nitrogen gas, an entropically favorable process.

Step-by-Step Synthesis Protocol

-

Preparation of Lauroyl Azide: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lauroyl chloride in a suitable anhydrous solvent such as acetone or toluene.

-

Azide Formation: Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring. The reaction is exothermic and should be carefully controlled.

-

Extraction of Lauroyl Azide: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. The organic layer containing the lauroyl azide is then separated.

-

Curtius Rearrangement: The organic solution of lauroyl azide is heated to induce the rearrangement. The evolution of nitrogen gas will be observed. The temperature should be carefully controlled to prevent side reactions.

-

Purification: The resulting this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Caption: Synthesis workflow of this compound via Curtius rearrangement.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable reagent in several areas of chemical and materials science.

-

Polymer Synthesis: this compound serves as a monomer for the synthesis of poly(n-undecyl isocyanate) (PUDIC).[3] This polymer is known for its helical conformation and liquid crystalline properties, making it of interest in the development of advanced materials.

-

Surface Modification: The isocyanate group readily reacts with hydroxyl groups present on the surfaces of materials like silica, cellulose, and metal oxides. This allows for the covalent attachment of the long undecyl chain, transforming a hydrophilic surface into a hydrophobic one. This is crucial for applications in chromatography, water-repellent coatings, and biocompatible materials.

-

Drug Development: In pharmaceutical research, the undecyl chain can be used to increase the lipophilicity of a drug molecule. By reacting this compound with a suitable functional group on a drug candidate (e.g., an amine or alcohol), its solubility in lipids can be enhanced, potentially improving its absorption and bioavailability.

Safe Handling and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a respirator with an appropriate filter for organic vapors, especially when working outside of a fume hood.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent moisture from entering, as isocyanates react with water to form ureas and release carbon dioxide.

-

Recommended storage temperature is 2-8°C.[3]

Caption: Recommended safety workflow for handling this compound.

References

-

PubChem. This compound | C12H23NO | CID 350245. [Link]

Sources

- 1. Undecylisocyanate , 98% , 2411-58-7 - CookeChem [cookechem.com]

- 2. CAS # 2411-58-7, 1-Isocyanatoundecane: more information. [chemblink.com]

- 3. This compound 98 2411-58-7 [sigmaaldrich.com]

- 4. This compound | C12H23NO | CID 350245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Chapter 1: Introduction to n-Undecyl Isocyanate

An In-depth Technical Guide to the Synthesis of n-Undecyl Isocyanate

Executive Summary: This guide provides a comprehensive technical overview of the synthetic routes to n-undecyl isocyanate (CH₃(CH₂)₁₀NCO), a valuable chemical intermediate in the development of advanced polymers, surface modifiers, and pharmaceutical agents. The document is structured to serve researchers, scientists, and drug development professionals by detailing field-proven methodologies with a strong emphasis on the causality behind experimental choices, safety, and scientific integrity. The primary focus is on the Curtius rearrangement, a reliable and scalable laboratory method that avoids the use of highly toxic phosgene. Alternative routes, including the Hofmann rearrangement and industrial phosgenation, are also discussed to provide a comparative context. This document includes detailed, step-by-step protocols, mechanistic diagrams, and a thorough analysis of the health and safety considerations essential for handling the hazardous compounds involved in these syntheses.

n-Undecyl isocyanate is a linear alkyl isocyanate that serves as a highly reactive building block in organic synthesis. Its utility stems from the electrophilic carbon atom of the isocyanate group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and even water. This reactivity allows for the precise introduction of the C₁₁ undecyl chain onto other molecules, imparting hydrophobicity and forming stable urethane or urea linkages.

Key applications include the synthesis of poly(n-undecyl isocyanate) (PUDIC), a helical, rigid-rod polymer with unique liquid crystalline properties, and the chemical modification of biopolymers like starch to create novel materials. The selection of an appropriate synthesis route is paramount and must balance factors of yield, purity, operational safety, and scalability. While industrial production often relies on phosgene-based methods, laboratory-scale synthesis overwhelmingly favors rearrangement reactions that offer a much safer operational profile.[1]

Table 1: Physicochemical Properties of n-Undecyl Isocyanate

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₃NO[2] |

| Molecular Weight | 197.32 g/mol [3] |

| CAS Number | 2411-58-7[3] |

| Appearance | Colorless Liquid |

| Boiling Point | 103 °C at 3 mmHg[3] |

| Density | 0.868 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.44[3] |

Chapter 2: Critical Health, Safety, and Environmental (HSE) Considerations

The synthesis of n-undecyl isocyanate involves multiple hazardous materials, and a rigorous adherence to safety protocols is non-negotiable. Isocyanates, as a class, are potent respiratory and skin sensitizers, capable of causing severe asthma and other health issues upon exposure.[4][5]

Key Reagent Hazards:

-

Isocyanates (Product): Toxic by inhalation, in contact with skin, and if swallowed.[3] They are known sensitizers, and repeated exposure can lead to chronic respiratory disease.[4] All work must be conducted in a certified chemical fume hood.

-

Sodium Azide (NaN₃): Acutely toxic and can be fatal if swallowed or in contact with skin. Reacts with acids to produce highly toxic and explosive hydrazoic acid gas. Contact with heavy metals can form shock-sensitive explosive salts.

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Causes severe skin burns and eye damage.

-

Phosgene (COCl₂): Extremely toxic and was used as a chemical warfare agent. It is an insidious poison as it may not cause immediate irritation, but severe respiratory damage can manifest hours after exposure.[1] Its use requires specialized equipment and safety protocols.

Mandatory Safety Protocols:

-

Engineering Controls: All manipulations must be performed within a high-performance chemical fume hood to prevent inhalation exposure.[5][6] For reactions involving phosgene, a dedicated, enclosed system is required.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat and, when handling larger quantities, a chemical-resistant apron or suit should be worn.[6]

-

Respiratory Protection: For isocyanates, an air-purifying respirator with organic vapor cartridges is a minimum requirement, though a supplied-air respirator is preferred for any non-routine operations or potential spills.

-

-

Waste Disposal: All waste streams (organic and aqueous) must be segregated and disposed of according to institutional and federal guidelines. Isocyanate-containing waste should be quenched with a decontaminating solution (e.g., aqueous ammonia or isopropanol) before disposal.

Chapter 3: The Curtius Rearrangement Route: A Practical Laboratory Synthesis

The Curtius rearrangement is the most common and practical method for the laboratory synthesis of n-undecyl isocyanate. It is a robust reaction that converts a carboxylic acid into an isocyanate with the loss of one carbon atom.[8][9] This multi-step process begins with a C₁₂ carboxylic acid (dodecanoic acid) to yield the C₁₁ alkyl isocyanate.

3.1: Theoretical Framework

The core of the synthesis is the thermal decomposition of an acyl azide. This intermediate rearranges to form the isocyanate and liberates nitrogen gas, which is an excellent leaving group, providing a strong thermodynamic driving force for the reaction.[10] Research indicates that the rearrangement is a concerted process, where the alkyl group migrates to the nitrogen atom simultaneously with the expulsion of N₂, rather than forming a discrete nitrene intermediate.[8] This concerted mechanism ensures the retention of the alkyl group's stereochemistry, although this is not a factor for the linear undecyl group.

This route is favored in a research setting because it avoids the use of phosgene and the intermediates are relatively straightforward to handle with standard laboratory precautions.

Figure 1: The concerted mechanism of the Curtius rearrangement.

3.2: Stage 1 - Synthesis of Dodecanoyl Chloride

The first step is the activation of the carboxylic acid by converting it to the more reactive acyl chloride.

-

Rationale: Dodecanoic acid's carboxyl group is not sufficiently electrophilic to react directly with an azide source. Conversion to dodecanoyl chloride creates a highly reactive electrophile, primed for nucleophilic attack by the azide ion in the next stage. Thionyl chloride is a common and effective reagent for this transformation as its byproducts (SO₂ and HCl) are gases, which simplifies purification.

Experimental Protocol: Dodecanoyl Chloride Synthesis

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).

-

Charging: To the flask, add dodecanoic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Reaction: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask at room temperature.

-

Heating: Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Purification: Allow the mixture to cool. The excess thionyl chloride can be removed by distillation. The resulting dodecanoyl chloride is then purified by vacuum distillation to yield a clear, colorless liquid.

3.3: Stage 2 - Synthesis of Dodecanoyl Azide

This stage involves the conversion of the acyl chloride to the crucial acyl azide intermediate. This reaction is potentially hazardous and must be performed with care.

-

Rationale: The azide ion (N₃⁻) is an effective nucleophile that readily displaces the chloride from the acyl chloride. This reaction is typically performed in a two-phase system (e.g., acetone/water) or in an anhydrous solvent to control reactivity and temperature.[11]

Experimental Protocol: Dodecanoyl Azide Synthesis This protocol is adapted from a procedure in Organic Syntheses.[11]

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve sodium azide (NaN₃, 1.4 eq) in water. Cool the flask in an ice bath to 10-15 °C.

-

Reagent Preparation: Prepare a solution of dodecanoyl chloride (1.0 eq) in acetone.

-

Reaction: Add the dodecanoyl chloride solution dropwise from the addition funnel to the vigorously stirred sodium azide solution. Carefully maintain the internal temperature between 10-15 °C throughout the addition.

-

Stirring: After the addition is complete, continue stirring the mixture at 10-15 °C for 1 hour.

-

Isolation (Use Immediately): Stop stirring and allow the layers to separate. The upper organic layer contains the dodecanoyl azide. This intermediate is typically not isolated and is used directly in the next step due to its potential instability.

3.4: Stage 3 - Thermal Rearrangement to n-Undecyl Isocyanate

The final step is the thermal decomposition of the dodecanoyl azide to yield the desired product.

-

Rationale: Heating the acyl azide provides the activation energy for the concerted rearrangement. The reaction is performed in an inert, high-boiling solvent like toluene or benzene. The loss of nitrogen gas drives the reaction to completion. The final product is then isolated by vacuum distillation.

Experimental Protocol: Thermal Rearrangement and Purification This protocol is a continuation from the previous step, adapted from Organic Syntheses.[11]

-

Setup: Warm a separate flask containing an inert solvent (e.g., benzene or toluene, ~3-4 mL per gram of starting acyl chloride) to 60-70 °C.

-

Addition: Carefully separate the upper organic layer containing the dodecanoyl azide from the previous step and add it slowly to the heated solvent. Caution: A vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady, non-violent effervescence.

-

Completion: After the addition is complete, maintain the solution at 60-70 °C for approximately 1 hour, or until gas evolution ceases completely.

-

Purification: Cool the reaction mixture. Remove the solvent by distillation at atmospheric pressure. The remaining crude n-undecyl isocyanate is then purified by fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~103 °C / 3 mmHg).[3]

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Undecyl isocyanate | C12H23NO | CID 350245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 2411-58-7 [sigmaaldrich.com]

- 4. dodtec.com [dodtec.com]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. lakeland.com [lakeland.com]

- 7. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

undecyl isocyanate reactivity with functional groups

An In-Depth Technical Guide to the Reactivity and Applications of Undecyl Isocyanate

Abstract

This compound, a long-chain aliphatic isocyanate, serves as a versatile reagent in chemical synthesis, particularly within the realms of materials science and drug development. Its terminal electrophilic isocyanate group (–N=C=O) exhibits predictable yet tunable reactivity towards a wide array of nucleophilic functional groups. This guide provides a comprehensive technical overview of these reactions, focusing on the core principles that govern their outcomes. We will explore the mechanisms, kinetics, and practical considerations for reacting this compound with alcohols, amines, thiols, and water. Furthermore, this document details validated experimental protocols, discusses potential side reactions, and highlights its application in the synthesis of pharmacologically relevant molecules and bioconjugates, offering researchers and drug development professionals a foundational resource for leveraging this potent chemical tool.

Introduction to this compound

This compound [CH₃(CH₂)₁₀NCO] is an organic compound characterized by an eleven-carbon alkyl chain and a highly reactive isocyanate functional group. The long, nonpolar alkyl chain imparts significant lipophilicity, a property that can be strategically exploited in drug design to enhance membrane permeability or modulate solubility. The core of its chemical utility, however, lies in the electrophilic carbon atom of the isocyanate moiety, which is susceptible to nucleophilic attack.

Understanding the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2411-58-7 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO | [1][2] |

| Molecular Weight | 197.32 g/mol | [1] |

| Boiling Point | 103 °C at 3 mmHg | |

| Density | 0.868 g/mL at 25 °C | |

| Refractive Index | n20/D 1.44 | |

| Flash Point | 113 °C (235.4 °F) | |

| Storage | 2-8°C, under inert atmosphere |

Due to its reactivity, particularly with moisture, it must be stored under anhydrous conditions to prevent degradation.

Core Reactivity with Nucleophilic Functional Groups

The fundamental reaction mechanism for isocyanates involves the nucleophilic attack on the carbonyl carbon of the isocyanate group, followed by proton transfer.[3] The reactivity of the nucleophile is a critical determinant of the reaction rate and conditions required. An electron-withdrawing group attached to the isocyanate would typically increase the carbon's electrophilicity and enhance reactivity; conversely, the electron-donating alkyl chain of this compound slightly tempers this reactivity compared to aryl isocyanates.[3]

// Central Node UI [label="this compound\nR-N=C=O", fillcolor="#FBBC05", fontcolor="#202124"];

// Reactant Nodes ROH [label="Alcohol\n(R'-OH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RNH2 [label="Amine\n(R'-NH₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RSH [label="Thiol\n(R'-SH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H2O [label="Water\n(H₂O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Nodes Carbamate [label="Carbamate (Urethane)\nR-NH-C(=O)O-R'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea\nR-NH-C(=O)NH-R'", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiocarbamate [label="Thiocarbamate\nR-NH-C(=O)S-R'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Undecylamine + CO₂\n[R-NH-C(=O)OH] → R-NH₂ + CO₂", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges UI -> Carbamate [label=" Forms Urethane Linkage"]; UI -> Urea [label=" Forms Urea Linkage"]; UI -> Thiocarbamate [label=" Forms Thiocarbamate Linkage"]; UI -> Amine [label=" Hydrolysis & Decarboxylation"];

ROH -> Carbamate [style=dashed, arrowhead=none]; RNH2 -> Urea [style=dashed, arrowhead=none]; RSH -> Thiocarbamate [style=dashed, arrowhead=none]; H2O -> Amine [style=dashed, arrowhead=none]; } ddot Caption: General reaction pathways of this compound with common nucleophiles.

Reactivity with Alcohols: Carbamate (Urethane) Formation

The reaction between an isocyanate and an alcohol yields a carbamate, also known as a urethane.[4][5] This is a cornerstone reaction in polyurethane chemistry and is widely used in bioconjugation and linker chemistry.

Mechanism: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This is often the rate-limiting step. The reaction rate is influenced by the steric hindrance and electronic properties of the alcohol, with primary alcohols reacting faster than secondary alcohols.[6]

Kinetics and Catalysis: While the reaction can proceed uncatalyzed, it is often slow.[6] To achieve practical reaction rates, catalysts are employed. Common catalysts include tertiary amines (e.g., triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO)) and organometallic compounds, such as dibutyltin dilaurate (DBTDL).[7][8] Tertiary amines are thought to function by forming a complex with the alcohol, increasing its nucleophilicity.[7]

Side Reactions: A primary concern, especially when using an excess of isocyanate, is the reaction of the newly formed carbamate with another isocyanate molecule to form an allophanate.[9] This can be minimized by controlling stoichiometry (using a slight excess of the alcohol) and temperature.

Reactivity with Amines: Urea Formation

Isocyanates react rapidly with primary and secondary amines to form substituted ureas.[4][5] This reaction is typically much faster than the corresponding reaction with alcohols or water.[7]

Mechanism & Kinetics: The high nucleophilicity of the amine's nitrogen atom drives a very fast reaction that often does not require catalysis.[7] The reaction rate for aliphatic amines is extremely rapid.[10] In molecules containing both primary and secondary amines, selectivity can be challenging, though the primary amine is generally more reactive due to lower steric hindrance.[11] Aromatic amines are less basic and therefore less reactive than aliphatic amines.[7]

Side Reactions: Similar to allophanate formation, an excess of isocyanate can react with the N-H bond of the newly formed urea to create a biuret linkage.[4] This side reaction is generally less common than allophanate formation but can be promoted at higher temperatures.

Reactivity with Thiols: Thiocarbamate Formation

The reaction of this compound with a thiol produces a thiocarbamate. Thiols are generally less reactive towards isocyanates than amines but can be more reactive than alcohols, particularly when activated.

Mechanism and Catalysis: Thiols are more acidic than alcohols, and their reactivity is dramatically enhanced by base catalysis.[12] A base, such as a tertiary amine (TEA, DBU), deprotonates the thiol to form a thiolate anion (R-S⁻).[12][13] The thiolate is a much stronger nucleophile than the neutral thiol, leading to a rapid "click-like" reaction with the isocyanate.[12][14] This catalytic approach allows for controlled and efficient thiocarbamate synthesis.

Reactivity with Water: A Critical Side Reaction

The reaction of isocyanates with water is a critical consideration in any synthesis, as water is a common contaminant in solvents and reagents.

Mechanism: The initial reaction forms an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine (in this case, undecylamine) and carbon dioxide gas.[4][5] This reaction is exothermic and the evolution of CO₂ is the basis for the production of polyurethane foams.[4][15]

Implications for Synthesis: In a controlled synthesis, this reaction is highly undesirable. The generated undecylamine is a potent nucleophile that will readily react with remaining this compound to form N,N'-diundecylurea, a common and often difficult-to-remove byproduct.[15] Therefore, all reactions involving isocyanates must be performed under strictly anhydrous conditions using dry solvents and inert atmospheres (e.g., nitrogen or argon).

Table 2: Qualitative Reactivity Hierarchy with Isocyanates

| Nucleophile | Relative Reaction Rate | Catalyst Requirement | Product |

| Primary Aliphatic Amine | Very Fast (+++++) | None | Urea |

| Secondary Aliphatic Amine | Fast (++++) | None | Urea |

| Aromatic Amine | Moderate (+++) | None / Optional | Urea |

| Primary Alcohol | Slow to Moderate (++) | Recommended | Carbamate |

| Water | Slow to Moderate (++) | Often Catalyzed | Amine + CO₂ |

| Thiol (Catalyzed) | Fast (++++) | Required (Base) | Thiocarbamate |

| Secondary Alcohol | Slow (+) | Required | Carbamate |

| Thiol (Uncatalyzed) | Very Slow (+) | - | Thiocarbamate |

Applications in Drug Development & Research

The defined reactivity of isocyanates makes them valuable tools in the pharmaceutical sciences.[16] They are used to synthesize new chemical entities, create prodrugs, and develop biological probes.[16][17]

-

Urea and Carbamate Moieties in Drugs: Ureas and carbamates are common functional groups in approved drugs, acting as stable bioisosteres of amide bonds with improved pharmacokinetic properties.[3] The synthesis of these moieties often relies on isocyanate precursors.[18][19]

-

Chemical Probe Synthesis: this compound can be used to append tags to drug-like small molecules that possess a nucleophilic handle (amine, alcohol, phenol, thiol).[17] This is useful for creating photoaffinity labels, fluorescent probes, or pull-down probes for target identification studies. The long alkyl chain can serve as a spacer or modulate the probe's lipophilicity.

-

Prodrugs and Bioconjugation: The reaction of an isocyanate with a hydroxyl or phenol group on a parent drug can create a carbamate linkage. This linkage can be designed to be stable under physiological conditions or to be cleaved by specific enzymes, releasing the active drug.[17]

Experimental Protocols & Methodologies

Safety First: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and is a known respiratory sensitizer.[1][20] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat. An appropriate respirator filter should be used for handling larger quantities.

Protocol 1: General Synthesis of an N-Undecyl, N'-Aryl Urea

This protocol describes the reaction of this compound with a generic primary aromatic amine.

1. Reagent Preparation: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the arylamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M. b. In a separate flame-dried syringe, draw up this compound (1.05 eq).

2. Reaction Execution: a. Cool the amine solution to 0 °C in an ice bath. b. Add the this compound dropwise to the stirring amine solution over 5 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir for 2-4 hours.

3. Monitoring and Work-up: a. Monitor the reaction for the disappearance of the starting amine by Thin Layer Chromatography (TLC). The isocyanate N=C=O stretch (~2270 cm⁻¹) can also be monitored for disappearance by in-situ FTIR spectroscopy.[21] b. Upon completion, concentrate the reaction mixture under reduced pressure. c. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

4. Characterization: a. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

// Nodes A [label="Dissolve Amine (1.0 eq)\nin Anhydrous Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Cool to 0 °C under N₂", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Add this compound (1.05 eq)\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Warm to RT, Stir 2-4h", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Monitor by TLC / FTIR", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Reaction Complete?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Concentrate in vacuo", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Purify (Recrystallization / Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Characterize (NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; F -> D [label="No"]; G -> H; H -> I; } ddot Caption: Experimental workflow for the synthesis of an N-alkyl, N'-aryl urea.

Protocol 2: Catalytic Synthesis of an S-Alkyl-N-Undecylthiocarbamate

This protocol describes the base-catalyzed reaction of this compound with a generic thiol.

1. Reagent Preparation: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the thiol (1.0 eq) in anhydrous THF to a concentration of 0.5 M. b. Add the catalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq, 5 mol%). c. In a separate flame-dried syringe, draw up this compound (1.0 eq).

2. Reaction Execution: a. Stir the thiol/catalyst solution at room temperature. b. Add the this compound dropwise to the stirring solution over 5 minutes. An exotherm may be observed. c. Stir for 30-60 minutes at room temperature.

3. Monitoring and Work-up: a. Monitor the reaction for the disappearance of the isocyanate N=C=O stretch (~2270 cm⁻¹) by IR spectroscopy. b. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove the DBU catalyst, followed by a brine wash. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.

4. Characterization: a. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a powerful synthetic intermediate whose utility is rooted in the predictable and robust reactivity of the isocyanate functional group. Its reactions with alcohols, amines, and thiols provide reliable pathways to carbamates, ureas, and thiocarbamates, respectively—classes of compounds with significant relevance in materials and medicinal chemistry. The primary challenges in its use are managing its sensitivity to water and controlling stoichiometry to prevent side reactions like biuret and allophanate formation. By adhering to rigorous anhydrous techniques and understanding the principles of catalysis and relative nucleophilicity, researchers can effectively harness the synthetic potential of this compound for applications ranging from polymer synthesis to the sophisticated chemical modification of drug candidates.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 350245, this compound. [Link][1]

-

XiXisys. GHS 11 (Rev.11) SDS for CAS: 2411-58-7 Name: this compound. [Link]

-

Sakai, S., et al. The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. [Link][22]

- Google Patents.

-

Gautier, B., et al. (2024). Isocyanate-based multicomponent reactions. National Center for Biotechnology Information. [Link][3]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link][16]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link][18]

- Google Patents.

-

Organic Chemistry Portal. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents. [Link]

-

Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. [Link]

-

University of Southern Mississippi. Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. [Link][14]

-

National Center for Biotechnology Information. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link][19]

-

ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link][6]

-

National Center for Biotechnology Information. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. [Link][17]

-

PubMed. Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. [Link]

-

RSC Publishing. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. [Link]

-

National Center for Biotechnology Information. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]

-

ResearchGate. Reaction of Isocyanates with water. [Link]

-

American Coatings Association. Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. [Link][8]

-

TUE Research portal. A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]

-

ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link][11]

-

RSC Publishing. Catalyzed reaction of isocyanates (RNCO) with water. [Link]

-

Occupational Safety and Health Administration. Isocyanates - Overview. [Link]

-

UPCommons. Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst. [Link][12]

-

PubMed Central. Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. [Link]

-

ResearchGate. Mechanism of nucleophilic addition between isocyanate and thiol catalyzed by TEA. [Link][13]

-

MDPI. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link][9]

-

Reddit. Does anybody know what this is and what reaction is happening?. [Link][15]

-

Transports Canada. Isocyanates – A family of chemicals. [Link]

Sources

- 1. This compound | C12H23NO | CID 350245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. poliuretanos.net [poliuretanos.net]

- 8. wernerblank.com [wernerblank.com]

- 9. mdpi.com [mdpi.com]

- 10. experts.umn.edu [experts.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. upcommons.upc.edu [upcommons.upc.edu]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. reddit.com [reddit.com]

- 16. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 17. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 19. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tcichemicals.com [tcichemicals.com]

- 21. mt.com [mt.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Undecyl Isocyanate: Safety and Handling

Introduction

Undecyl isocyanate (CAS No. 2411-58-7) is a linear alkyl isocyanate that serves as a valuable building block in various chemical syntheses.[1] Its primary application lies in the production of polymers such as poly(n-undecyl isocyanate) (PUDIC) and in the modification of natural polymers like starch to form starch-N-undecyl carbamate. The reactivity of the isocyanate group (-N=C=O) makes it a versatile reagent for creating urethane and urea linkages, which are fundamental to the synthesis of a wide array of materials.[2] However, this high reactivity also necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols to ensure the well-being of researchers and drug development professionals.

This guide provides an in-depth technical overview of the safety data and handling precautions for this compound. It is designed to equip laboratory personnel with the critical knowledge required to manage this chemical responsibly, from risk assessment to emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of toxicity.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Classification

The primary hazards associated with this compound are acute toxicity, skin and eye irritation, and respiratory and skin sensitization.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3] |

Data compiled from various safety data sheets.[3][4]

The signal word for this compound is "Danger". The pictograms associated with these hazards are the health hazard symbol and an exclamation mark.

Physicochemical Properties

A fundamental aspect of safe handling is understanding the physical and chemical properties of the substance.

| Property | Value |

| Molecular Formula | C12H23NO[1][3] |

| Molecular Weight | 197.32 g/mol [3] |

| Appearance | Liquid |

| Boiling Point | 103 °C at 3 mmHg |

| Density | 0.868 g/mL at 25 °C |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Refractive Index | n20/D 1.44 |

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, a multi-layered approach to safety is imperative, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from the hazard.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Local exhaust ventilation (LEV) is critical to capture vapors and prevent inhalation exposure.[7]

-

Enclosure: For processes with a higher risk of aerosol generation, such as spraying or heating, the use of enclosed systems or glove boxes is strongly recommended.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE is the last line of defense and must be selected based on a thorough risk assessment.[5][8]

-

Respiratory Protection: When engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, respiratory protection is mandatory.[9] For isocyanates, a NIOSH-certified supplied-air respirator is often recommended, as air-purifying respirators may not provide adequate protection.[5]

-

Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[7] Nitrile or butyl rubber gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[7][8]

-

Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes and vapors.[8]

-

Protective Clothing: A lab coat or chemical-resistant coveralls should be worn to protect the skin.[6] For tasks with a high risk of splashing, a chemical-resistant apron is also recommended.

Storage Requirements

Proper storage is crucial to prevent accidental release and maintain the chemical's integrity.

-

Temperature: Store this compound in a cool, dry place, typically between 2-8°C.

-

Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[10] Isocyanates react exothermically with these substances.[11] The reaction with water is particularly hazardous as it produces carbon dioxide gas, which can lead to a dangerous pressure buildup in a sealed container.[11][12]

-

Moisture Sensitivity: Protect from atmospheric moisture.[12] Store under an inert atmosphere, such as nitrogen or argon, if possible.[10]

-

Container Integrity: Ensure containers are tightly sealed when not in use.[13]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is fundamental to ensuring laboratory safety. The following diagram illustrates a logical workflow for handling this compound.

Caption: Workflow for Risk Assessment and Control of this compound.

Emergency Procedures

Despite stringent precautions, accidental exposures and spills can occur. Preparedness is key to mitigating the consequences.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Remove the individual to fresh air immediately.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13] Symptoms of respiratory distress may be delayed.[13]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Remove contaminated clothing and shoes.[15] Seek medical attention if irritation or a rash develops.[13]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.[10]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[12][16] Ensure the area is well-ventilated.[14]

-

Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[16]

-

Contain the Spill: Dike the spill using an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[12] Do not use combustible materials like sawdust.[11]

-

Neutralize and Absorb: For small spills, cover the absorbent material with a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and 90-95% water.[14][16] Allow the mixture to react for at least 10-30 minutes.[14]

-

Collect and Dispose: Carefully shovel the neutralized absorbent material into an open-top container.[16] Do not seal the container for at least 48 hours to allow for the venting of any carbon dioxide gas that may be generated.[11][14]

-

Decontaminate the Area: Clean the spill area with the decontamination solution.

-

Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12][16]

Toxicology and Health Effects

Exposure to this compound can lead to both acute and chronic health effects. The primary target organ is the respiratory system.[17]

Acute Effects

-

Irritation: Direct contact can cause severe irritation to the skin, eyes, and respiratory tract.[3][18]

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[3]

Chronic Effects and Sensitization

The most significant long-term health risk associated with isocyanates is sensitization.[17][18]

-

Respiratory Sensitization: Inhalation of even low concentrations of isocyanates can lead to respiratory sensitization, resulting in asthma-like symptoms such as wheezing, coughing, and shortness of breath.[17][19] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe asthmatic reaction, which can be life-threatening.[13][15]

-

Dermal Sensitization: Skin contact can lead to dermal sensitization, causing an allergic skin reaction or dermatitis.[10][19]

Due to the risk of sensitization, it is crucial to minimize all potential exposures. Individuals with pre-existing respiratory conditions or a history of allergies may be at an increased risk.[18]

Conclusion

This compound is a valuable chemical intermediate, but its inherent hazards demand a comprehensive and proactive approach to safety. By understanding its toxicological properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers and drug development professionals can handle this compound with a high degree of safety. Adherence to the principles and protocols outlined in this guide is essential for protecting the health and well-being of all laboratory personnel.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Prochemko. (2020, February 3). SAFETY DATA SHEET. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 2411-58-7 Name: this compound. Retrieved from [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

3M. (2022, December 14). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

Gaco. (2015, September 9). SAFETY DATA SHEET. Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

-

BCA. (2023, October 5). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved from [Link]

-

Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Isocyanates. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H23NO). Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H23NO | CID 350245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2411-58-7 Name: this compound [xixisys.com]

- 5. Control measures guide - Canada.ca [canada.ca]

- 6. lakeland.com [lakeland.com]

- 7. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 9. hse.gov.uk [hse.gov.uk]

- 10. fishersci.com [fishersci.com]

- 11. actsafe.ca [actsafe.ca]

- 12. prochemko.eu [prochemko.eu]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. gaco.com [gaco.com]

- 16. fsi.co [fsi.co]

- 17. epa.gov [epa.gov]

- 18. hsa.ie [hsa.ie]

- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

thermal stability and decomposition of undecyl isocyanate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Undecyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a long-chain aliphatic isocyanate, is a critical intermediate in the synthesis of specialized polymers and functionalized biomolecules. Its utility is intrinsically linked to the reactivity of the isocyanate (-N=C=O) group, which also governs its thermal stability. This guide provides a comprehensive analysis of the thermochemical behavior of this compound, detailing its decomposition pathways, the kinetics influencing its stability, and the analytical methodologies required for its characterization. We explore the primary decomposition mechanisms, including cyclotrimerization, hydrolysis-induced degradation, and high-temperature fragmentation. This document serves as a foundational resource, offering field-proven experimental protocols and the causal reasoning behind their application, to ensure both the integrity of research outcomes and the safety of laboratory personnel.

Introduction to this compound

This compound (CH₃(CH₂)₁₀NCO) is a linear alkyl isocyanate valued for its role in introducing a reactive isocyanate moiety onto various substrates. Its long alkyl chain imparts unique solubility and steric properties, making it a useful reagent in the synthesis of materials like poly(n-undecyl isocyanate) (PUDIC) and modified starches.[1] Understanding its thermal limits is paramount, as unintended degradation can lead to the formation of undesired byproducts, compromise product purity, and pose significant safety risks.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO | [2] |

| Molecular Weight | 197.32 g/mol | [2] |

| Boiling Point | 103 °C at 3 mmHg | [1] |

| Density | 0.868 g/mL at 25 °C | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| CAS Number | 2411-58-7 | [1] |

Fundamental Principles of Isocyanate Thermochemical Behavior

The isocyanate group is an electrophilic heterocumulene, making it highly susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines.[3] Its thermal stability is not solely a function of temperature but is significantly influenced by the purity of the material and its immediate chemical environment.

-

Purity: The presence of impurities, particularly acidic or basic residues from synthesis (e.g., chlorides from phosgenation) or trace metals, can catalyze decomposition reactions, lowering the onset temperature of degradation.

-

Nucleophilic Contaminants: Water is a critical contaminant. The reaction of an isocyanate with water forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide.[3] This newly formed amine is highly reactive toward other isocyanate molecules, leading to the formation of stable urea linkages and altering the intended reaction pathway.

-

Self-Condensation: In the absence of other reactants, isocyanates can undergo self-condensation reactions, most notably cyclotrimerization to form highly stable isocyanurate rings, a process that is often exothermic and can be accelerated by heat and catalysts.[4]

Primary Thermal Decomposition Pathways

The thermal decomposition of this compound can proceed through several competing pathways, the predominance of which depends on temperature, pressure, and the presence of catalysts or contaminants.

Pathway A: Cyclotrimerization to Isocyanurate

At moderately elevated temperatures, especially in the presence of base catalysts, the most common decomposition pathway is the cyclotrimerization to form triundecyl isocyanurate. This reaction is highly exothermic and results in a significant increase in viscosity and eventual solidification.[4] Isocyanurate rings themselves are very thermally stable, often decomposing only at temperatures above 400°C.[5]

Pathway B: Hydrolysis and Subsequent Reactions

If moisture is present, hydrolysis becomes a dominant degradation route. The reaction proceeds in two key steps:

-

Carbamic Acid Formation: R-NCO + H₂O → [R-NHCOOH]

-

Decarboxylation: [R-NHCOOH] → R-NH₂ + CO₂ The resulting undecylamine (R-NH₂) can then react with another molecule of this compound to form N,N'-diundecylurea.[3]

Pathway C: High-Temperature Pyrolysis

At temperatures significantly exceeding the normal processing range (generally >300°C), covalent bond cleavage occurs, leading to fragmentation of the molecule. For generic isocyanates, pyrolysis is known to produce toxic gases such as hydrogen cyanide (HCN), nitric oxide (NO), and carbon monoxide (CO).[6][7] The long alkyl chain of this compound would also be expected to fragment into a variety of smaller hydrocarbons.

Figure 2. Workflow for isothermal stability testing and product characterization.

Protocol 4: Isothermal Stability and Product Identification

Objective: To assess the rate of degradation at a constant temperature and identify the resulting non-volatile products.

Methodology:

-

Temperature Selection: Based on TGA/DSC data, select a relevant isothermal temperature (e.g., just below the dynamic onset of decomposition).

-

Sample Incubation: Place a known quantity of this compound in a sealed vial under a nitrogen atmosphere and hold it in an oven at the selected temperature for a specified time (e.g., 24 hours).

-

Sample Derivatization: Cool the sample. Due to the high reactivity of the isocyanate group, derivatization is necessary for robust chromatographic analysis. [8]React the sample with an excess of a derivatizing agent like dibutylamine (DBA) in a suitable solvent (e.g., dichloromethane). This converts the remaining this compound into a stable urea derivative. [9]4. HPLC-MS Analysis:

-

Mobile Phase: Acetonitrile/water gradient.

-

Column: C18 reverse-phase column.

-

Detection: UV detector (e.g., at 240 nm) and a Mass Spectrometer (MS).

-

Analysis: Quantify the peak corresponding to the DBA-derivatized this compound to determine the amount of unreacted starting material. Identify other peaks by their mass-to-charge ratio, searching for the masses corresponding to N,N'-diundecylurea and the triundecyl isocyanurate trimer.

-

Causality: Derivatization is a critical step that "quenches" the reactivity of the NCO group, preventing it from reacting on the column or with the mobile phase, thus ensuring an accurate snapshot of the sample's composition at the end of the incubation period. [9][10]

Safety and Handling Considerations

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation, skin irritation, and serious eye irritation. [2]Crucially, like other isocyanates, it is a respiratory sensitizer, meaning repeated exposure can lead to allergic reactions and occupational asthma. [1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing nitrile gloves, a lab coat, and chemical safety goggles with a face shield. [1]* Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended) away from moisture and incompatible materials like acids, bases, and alcohols. [1]* Thermal Runaway: Be aware that decomposition, particularly trimerization, is exothermic. Heating large quantities in a sealed container can lead to a thermal runaway and dangerous pressure buildup. Always conduct heating experiments on a small scale first.

Conclusion

The thermal stability of this compound is a complex interplay of its inherent molecular reactivity and external factors such as temperature, time, and the presence of contaminants. A systematic evaluation using a combination of thermoanalytical (TGA, DSC) and chromatographic (HPLC-MS, GC-MS) techniques is essential for any researcher or developer working with this compound. The primary degradation pathways—cyclotrimerization, hydrolysis to form ureas, and high-temperature fragmentation—must be understood to control reaction outcomes, ensure product purity, and maintain a safe operating environment. The protocols and workflows detailed in this guide provide a robust framework for achieving these critical objectives.

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing.

- BenchChem. (2025). Assessing the Purity of Synthesized Vinyl Isocyanate: A Comparative Guide to Analytical Techniques. Benchchem.

- ResearchGate. (n.d.). Decomposition temperatures of poly(isocyanate) for different heating rates.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from [Link]

-

ResearchGate. (2025). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]

-

XiXisys. (2025). GHS 11 (Rev.11) SDS Word Download CAS: 2411-58-7 Name: this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

-

MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]

- Google Patents. (n.d.). EP0125726B2 - Improved process for preparing alkyl isocyanates.

-

National Institutes of Health. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. PMC. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Sciforum. (n.d.). Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis. Retrieved from [Link]

-

ResearchGate. (2025). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]

Sources

- 1. This compound 98 2411-58-7 [sigmaaldrich.com]

- 2. This compound | C12H23NO | CID 350245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 9. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to the Spectroscopic Data of Undecyl Isocyanate

Introduction

Undecyl isocyanate (CH₃(CH₂)₁₀NCO) is a linear alkyl isocyanate that serves as a valuable monomer and intermediate in the synthesis of a variety of polymers and carbamate derivatives. Its long aliphatic chain imparts unique solubility and flexibility to the resulting materials, making it a compound of interest for researchers in polymer chemistry, materials science, and drug development. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental insights.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a 300 MHz or higher field spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group adjacent to the isocyanate functionality.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃- (C11) | ~0.88 | Triplet (t) | 3H | ~6.9 |

| -(CH₂)₈- (C3-C10) | ~1.26 | Multiplet (m) | 16H | - |

| -CH₂-CH₂-NCO (C2) | ~1.59 | Quintet | 2H | ~7.0 |

| -CH₂-NCO (C1) | ~3.27 | Triplet (t) | 2H | ~6.7 |

Causality Behind Chemical Shifts:

-

The terminal methyl group (C11) at ~0.88 ppm is the most shielded due to its distance from the electronegative isocyanate group. Its triplet multiplicity arises from coupling to the adjacent methylene protons.

-

The large multiplet at ~1.26 ppm represents the protons of the eight central methylene groups (C3-C10) . These protons are in very similar chemical environments, leading to overlapping signals.

-

The methylene group at C2 (~1.59 ppm) is slightly deshielded compared to the main chain due to the inductive effect of the nearby isocyanate group. It appears as a quintet due to coupling with the protons on C1 and C3.

-

The most deshielded signal at ~3.27 ppm corresponds to the methylene group directly attached to the nitrogen of the isocyanate group (C1) . The strong electron-withdrawing nature of the NCO group significantly reduces the electron density around these protons. The signal is a triplet due to coupling with the C2 protons.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. The same sample prepared for ¹H NMR can be used.

Data Interpretation: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment.

| Assignment | Chemical Shift (δ, ppm) |

| CH₃- (C11) | ~14.1 |

| -(CH₂)₈- (C3-C10) | ~22.7, ~26.7, ~29.1, ~29.3, ~29.4, ~29.5, ~31.9 |

| -CH₂-CH₂-NCO (C2) | ~30.4 |

| -CH₂-NCO (C1) | ~43.2 |

| -N=C=O | ~122.0 |

Causality Behind Chemical Shifts:

-

Similar to the ¹H NMR, the terminal methyl carbon (C11) is the most shielded, appearing at the lowest chemical shift (~14.1 ppm).

-

The carbons of the long methylene chain (C3-C10) appear in the typical aliphatic region between ~22 and ~32 ppm. The slight differences in their chemical shifts are due to subtle long-range electronic effects.

-

The C2 carbon (~30.4 ppm) is downfield from the main chain carbons due to the influence of the isocyanate group.

-

The C1 carbon (~43.2 ppm) , directly bonded to the nitrogen, is significantly deshielded.

-

The isocyanate carbon (-N=C=O) exhibits the most downfield shift (~122.0 ppm) due to its unique bonding and the high electronegativity of the adjacent nitrogen and oxygen atoms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying functional groups. The isocyanate group has a very strong and characteristic absorption band.

Experimental Protocol: A neat film of this compound can be analyzed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used.

Data Interpretation: The IR spectrum of this compound is dominated by the stretching vibration of the isocyanate group.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~2270 | N=C=O asymmetric stretch | Very Strong, Sharp |

| 2925, 2855 | C-H aliphatic stretch | Strong |

| 1465 | C-H bend (scissoring) | Medium |

Causality Behind Vibrational Frequencies:

-

The most diagnostic peak in the IR spectrum of an isocyanate is the asymmetric stretch of the N=C=O group, which appears around 2270 cm⁻¹ .[2][3] This absorption is typically very intense and sharp due to the large change in dipole moment during the vibration. Its position in a relatively uncongested region of the spectrum makes it an excellent marker for the presence of the isocyanate functionality.[3]

-

The strong bands at ~2925 cm⁻¹ and ~2855 cm⁻¹ are characteristic of the symmetric and asymmetric C-H stretching vibrations of the long alkyl chain.

-

The absorption at ~1465 cm⁻¹ is attributed to the scissoring (bending) vibration of the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol: Electron Impact (EI) ionization is a common method for analyzing relatively small, volatile molecules like this compound. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) and various fragment ions.

| m/z | Proposed Fragment | Significance |

| 197 | [CH₃(CH₂)₁₀NCO]⁺ | Molecular Ion (M⁺) |

| 99 | [C₅H₉NO]⁺ | Base Peak, McLafferty Rearrangement |

| 42 | [NCO]⁺ | Isocyanate fragment |

Causality Behind Fragmentation:

-

The molecular ion peak (M⁺) at m/z 197 corresponds to the molecular weight of this compound (C₁₂H₂₃NO).[4]

-

Long-chain alkyl isocyanates often exhibit a characteristic base peak at m/z 99 .[5][6] This fragment is formed through a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the oxygen of the isocyanate group, followed by cleavage of the Cα-Cβ bond.[5][6] This rearrangement results in the formation of a stable, six-membered cyclic enol ion.

-

The peak at m/z 42 corresponds to the [NCO]⁺ fragment, which is characteristic of isocyanates.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and self-validating dataset for its identification and quality assessment. The distinct signals in each spectrum, from the characteristic N=C=O stretch in the IR to the specific fragmentation pattern in the mass spectrum and the detailed proton and carbon environments revealed by NMR, collectively offer a unique fingerprint for this molecule. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently interpret their analytical data and advance their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Östin, A., Sundgren, M., Lindahl, R., Ekman, J., & Levin, J. O. (n.d.). Analysis of Isocyanates with LC-MS/MS. ASTM International. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from [Link]

-

The Journal of Chemical Physics. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. AIP Publishing. Retrieved from [Link]

-

PubMed. (2008). Theory analysis of mass spectra of long-chain isocyanates. National Library of Medicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Centers for Disease Control and Prevention. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Tables of molecular vibrational frequencies, consolidated volume I. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Dodecyl isocyanate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Researcher.Life. (1992). Vibrational Study of Alkyl Isocyanates in Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Defense Technical Information Center. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational frequencies and structural determination of cyanogen isocyanate. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass Spectrometry of Polyurethanes. National Library of Medicine. Retrieved from [Link]

-